molecular formula C7H3BrCl2O B1383130 2-Bromo-4,6-dichlorobenzaldehyde CAS No. 1314031-89-4

2-Bromo-4,6-dichlorobenzaldehyde

Cat. No.: B1383130
CAS No.: 1314031-89-4
M. Wt: 253.9 g/mol
InChI Key: FPAPSKIUGCNLQT-UHFFFAOYSA-N
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Description

2-Bromo-4,6-dichlorobenzaldehyde is an organic compound with the molecular formula C7H3BrCl2O. It is characterized by a benzene ring substituted with a bromine atom at the 2-position and chlorine atoms at the 4- and 6-positions, along with an aldehyde group at the 1-position. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Halogenation of Benzaldehyde: One common synthetic route involves the halogenation of benzaldehyde. The reaction typically involves treating benzaldehyde with bromine and chlorine in the presence of a suitable catalyst, such as ferric chloride (FeCl3), under controlled conditions to achieve selective substitution at the desired positions on the benzene ring.

  • Sandmeyer Reaction: Another method involves the Sandmeyer reaction, where an aniline derivative is diazotized and then treated with copper(I) chloride (CuCl) and bromine to introduce the halogen atoms at the appropriate positions.

Industrial Production Methods: In an industrial setting, the compound is often synthesized using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the halogenation process and minimize the formation of by-products.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the aldehyde group to an alcohol, resulting in 2-bromo-4,6-dichlorobenzyl alcohol.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used in substitution reactions.

Major Products Formed:

  • Oxidation: 2-Bromo-4,6-dichlorobenzoic acid

  • Reduction: 2-Bromo-4,6-dichlorobenzyl alcohol

  • Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-Bromo-4,6-dichlorobenzaldehyde is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.

  • Medicine: It is investigated for its potential therapeutic properties, including its use in drug discovery and development.

  • Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Bromo-4,6-dichlorobenzaldehyde exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

2-Bromo-4,6-dichlorobenzaldehyde is similar to other halogenated benzaldehydes, such as 2-bromo-4-chlorobenzaldehyde and 2-bromo-4,6-dibromobenzaldehyde. its unique combination of halogen substituents and the aldehyde group sets it apart in terms of reactivity and potential applications. The presence of multiple halogens increases its reactivity and makes it a valuable intermediate in organic synthesis.

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Properties

IUPAC Name

2-bromo-4,6-dichlorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl2O/c8-6-1-4(9)2-7(10)5(6)3-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPAPSKIUGCNLQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C=O)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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